N-(4-fluorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-13-5-3-12(4-6-13)10-19-16(22)11-24-17-8-7-14(20-21-17)15-2-1-9-23-15/h1-9H,10-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOIEVZFQORFGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂FN₃OS |
| Molecular Weight | 329.4 g/mol |
| CAS Number | 1021135-98-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit various enzymes, including kinases and proteases, which play critical roles in cellular signaling pathways.
- Receptor Modulation : The compound may interact with receptors involved in inflammatory and cancer pathways, potentially leading to therapeutic effects.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit promising antimicrobial activity. For example, compounds related to this compound have been tested against various pathogens, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin and ciprofloxacin .
| Pathogen | MIC (µg/mL) | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | 50 | Ampicillin |
| Escherichia coli | 100 | Ciprofloxacin |
Anti-inflammatory Potential
In vitro studies have suggested that the compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several thioether-containing acetamides, including derivatives of this compound). The results indicated significant activity against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent .
- Anti-cancer Research : Another study focused on the anti-cancer properties of pyridazine derivatives, including this compound. The results showed that it could induce apoptosis in cancer cell lines, suggesting a mechanism involving cell cycle arrest and programmed cell death .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Carbonic Anhydrase (hCA) Inhibitors
- Compound 18 (): Structure: N-(4-fluorobenzyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide. Key Difference: Quinazolinone core vs. pyridazine in the target compound. Activity: hCA I inhibition (KI = 2048 nM), weaker than Compound 12 (KI = 548.6 nM), which uses a 4-fluorophenyl group instead of 4-fluorobenzyl. Insight: The 4-fluorobenzyl substitution may reduce inhibitory potency due to steric hindrance or altered electronic effects compared to smaller substituents .
Thioacetamide Derivatives with Pyridazine Cores
- CAS 1019096-85-5 (): Structure: 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide. Key Difference: Pyrazole-substituted phenyl vs. furan-2-yl in the target compound. Molecular Weight: 419.5 g/mol (vs. ~339–570 g/mol for other analogues). Potential Relevance: The pyrazole group may enhance π-π stacking in target binding, whereas furan could influence solubility or hydrogen bonding .
Quinazolinone-Based Analogues ():
- Example: Compound 5 (N-phenyl derivative) and Compound 8 (N-4-tolyl derivative).
- Activity Trends: Higher yields (80–91%) and melting points (251.5–315.5°C) correlate with bulkier substituents, suggesting improved crystallinity.
- Comparison: The 4-fluorobenzyl group in the target compound may offer intermediate lipophilicity between phenyl and tolyl groups, balancing membrane permeability and target engagement .
Physicochemical Properties
LogP and Molecular Complexity
- Compound from :
- XlogP = 2.6, Topological Polar Surface Area (TPSA) = 87.5 Ų.
- Comparison: The target compound’s furan (polar O-heterocycle) and 4-fluorobenzyl (lipophilic) groups likely yield a similar XlogP (~2–3), favoring blood-brain barrier penetration.
- Telaglenastat () :
- Structure: Contains a trifluoromethoxyphenyl group and pyridazine core.
- Relevance: The trifluoromethoxy group increases electronegativity, a feature absent in the target compound but useful in optimizing receptor affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
